
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as DMPQ, is a chemical compound that has been studied for its potential applications in scientific research. This molecule has garnered interest due to its unique structure and potential biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and survival. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to bind to and inhibit the activity of certain kinases, which are proteins that play a role in cell signaling and communication.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and neuroprotective properties, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its limited solubility in water, which may make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and its potential applications in other areas of scientific research. Finally, the development of new methods for synthesizing N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and improving its solubility may also be an area of future research.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide involves a multi-step process that includes the reaction of 3,4-dimethylphenylamine with 2-hydroxy-3-formylquinoline, followed by the addition of propionyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and infectious diseases. One study found that N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-10-9-14(2)15(3)11-18)13-17-12-16-7-5-6-8-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKKIQMYFIFWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7710061.png)
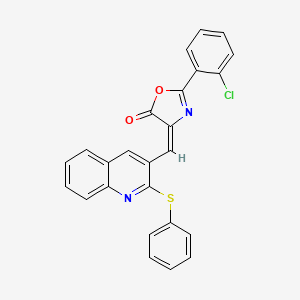
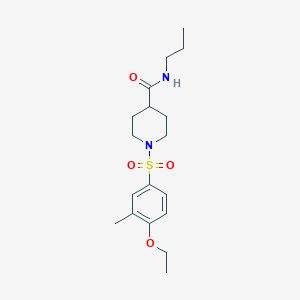
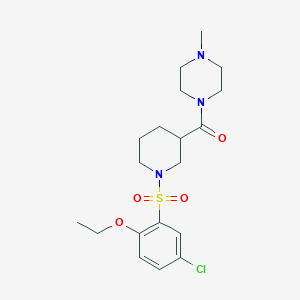



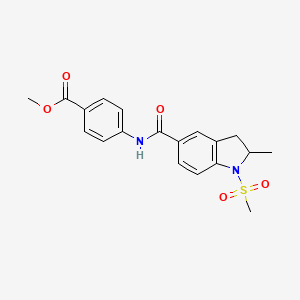
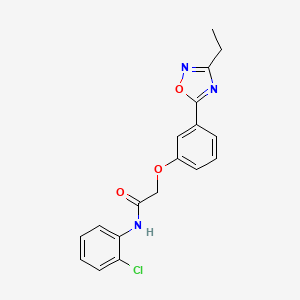
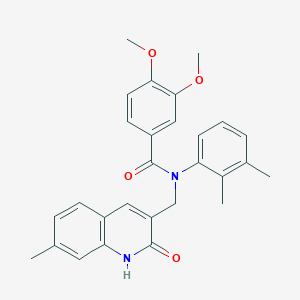

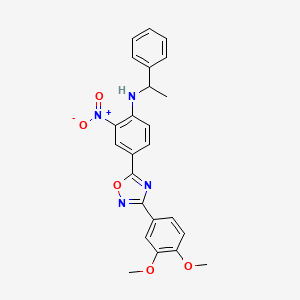

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)